An In-Depth Technical Guide to 2-[(2-Methylbenzyl)oxy]benzoic Acid
An In-Depth Technical Guide to 2-[(2-Methylbenzyl)oxy]benzoic Acid
Introduction
2-[(2-Methylbenzyl)oxy]benzoic acid is a carboxylic acid and ether, belonging to the broader class of benzoic acid derivatives.[1][2] These structures are of significant interest to researchers in medicinal chemistry and materials science due to their utility as versatile building blocks for more complex molecular architectures. This guide provides a comprehensive overview of 2-[(2-Methylbenzyl)oxy]benzoic acid, detailing its chemical identity, a robust synthesis protocol grounded in the Williamson ether synthesis, a workflow for its purification and characterization, key applications, and essential safety protocols. The information is tailored for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure both technical accuracy and practical applicability.
Physicochemical Properties & Identification
Accurate identification is the foundation of all subsequent experimental work. This section outlines the core identifiers and physical properties of the target compound.
Chemical Structure and Nomenclature
The formal IUPAC name for the compound is 2-[(2-methylbenzyl)oxy]benzoic acid. It consists of a benzoic acid core where the hydroxyl group at the 2-position is functionalized with a 2-methylbenzyl ether.
CAS Number and Synonyms
The Chemical Abstracts Service (CAS) has assigned the registry number 743440-26-8 to this specific molecule.[1] This unique identifier is crucial for unambiguous database searches and procurement.
Key Physicochemical Data
The fundamental properties of 2-[(2-Methylbenzyl)oxy]benzoic acid are summarized below for quick reference. These values are critical for planning reactions, purification, and storage.
| Property | Value | Source |
| CAS Registry Number | 743440-26-8 | BLDpharm[1] |
| Molecular Formula | C₁₅H₁₄O₃ | BLDpharm[1] |
| Molecular Weight | 242.27 g/mol | BLDpharm[1] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | BLDpharm[1] |
Synthesis and Purification
The most direct and common route for preparing aryl-benzyl ethers like 2-[(2-Methylbenzyl)oxy]benzoic acid is the Williamson ether synthesis.[4][5] This method is reliable and proceeds via a well-understood Sₙ2 mechanism.[4][6]
Synthetic Pathway: Williamson Ether Synthesis
The synthesis involves the reaction of a deprotonated phenol (a phenoxide) with a primary alkyl halide.[4] In this case, salicylic acid (2-hydroxybenzoic acid) is reacted with 2-methylbenzyl chloride.
Causality of Pathway Selection: The Williamson ether synthesis is chosen for its efficiency and predictability. The reaction requires a primary alkyl halide to avoid the competing E2 elimination reaction that becomes dominant with secondary and tertiary halides.[7] 2-Methylbenzyl chloride is a primary halide, making it an ideal substrate for the required Sₙ2 reaction.[5][6]
Caption: Williamson Ether Synthesis of the target compound.
Detailed Synthesis Protocol
This protocol describes a self-validating system where reaction progress is monitored, and the final product is rigorously verified.
Materials:
-
Methyl Salicylate (Ester protection of carboxylic acid)
-
2-Methylbenzyl Chloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Diethyl Ether
-
Hydrochloric Acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Esterification (Protection): To a solution of salicylic acid in methanol, add a catalytic amount of sulfuric acid and reflux for 4-5 hours.[8] This protects the carboxylic acid as a methyl ester, preventing it from interfering with the subsequent basic reaction conditions. After cooling, the solvent is removed under reduced pressure, and the residue is used directly.
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl salicylate (1.0 eq) and 2-methylbenzyl chloride (1.1 eq) in anhydrous DMF.
-
Nucleophilic Attack (Sₙ2 Reaction): Add anhydrous potassium carbonate (2.0 eq) to the mixture.
-
Expert Insight: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming the potassium salicylate salt in situ. This creates the nucleophilic phenoxide required for the Sₙ2 attack on the benzyl chloride. DMF is an ideal polar aprotic solvent that solvates the potassium cation, leaving the phenoxide anion more exposed and nucleophilic, thus accelerating the reaction.[7]
-
-
Reaction Execution: Heat the reaction mixture to 80-90°C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Extraction: Cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture three times with diethyl ether. Combine the organic layers, wash with water and then with brine to remove residual DMF and inorganic salts.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-[(2-methylbenzyl)oxy]benzoate.
-
Saponification (Deprotection): Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (2-3 eq) and stir at room temperature for 4-8 hours until the ester is fully hydrolyzed.
-
Final Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl, causing the product to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2-[(2-Methylbenzyl)oxy]benzoic acid.
Purification and Characterization Workflow
Final purity is essential for any application. The crude product should be purified and its identity confirmed.
Caption: Post-synthesis purification and characterization workflow.
Applications in Research and Drug Development
As a bifunctional molecule (containing both a carboxylic acid and an ether linkage), 2-[(2-Methylbenzyl)oxy]benzoic acid serves as a valuable intermediate.
-
Scaffold for Medicinal Chemistry: The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the synthesis of compound libraries for screening.
-
Intermediate for Complex Syntheses: This compound is a precursor for creating more elaborate molecules, potentially for pharmaceuticals or materials science applications.[9][10] The ether linkage is generally stable under many reaction conditions, making it a reliable part of a larger molecular framework.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a research environment.
Hazard Identification
Based on related benzoic acid derivatives, 2-[(2-Methylbenzyl)oxy]benzoic acid is anticipated to have the following hazards.[1][11]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][13]
-
Engineering Controls: Handle the solid only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12][13]
-
Hygiene: Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke in the laboratory.[12]
Storage and Stability
-
Conditions: Store the compound in a tightly sealed container in a cool, dry place, ideally between 2-8°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Stability: The product is stable under normal handling and storage conditions.[12]
References
-
CAS Common Chemistry. (n.d.). 2-[[[2-Chloro-4-[2-[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-5-hydroxyphenyl]sulfonyl]amino]benzoic acid. Retrieved from American Chemical Society. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from Carl ROTH. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
- Google Patents. (n.d.). Synthetic process of 2-benzoylbenzoic acid.
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]
-
Human Metabolome Database. (2006). Showing metabocard for 2-Methylbenzoic acid (HMDB0002340). Retrieved from HMDB. [Link]
-
Name Reactions. (n.d.). Williamson Ether Synthesis. Retrieved from Name Reactions. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from BYJU'S. [Link]
-
ResearchGate. (2025). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Retrieved from ResearchGate. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). General procedure for the preparation of methyl 4-acetyl-2-methylbenzoate (2). Retrieved from RJPBCS. [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
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